molecular formula C7H8N2O2 B6227197 2-ethoxypyrimidine-5-carbaldehyde CAS No. 312263-49-3

2-ethoxypyrimidine-5-carbaldehyde

Cat. No.: B6227197
CAS No.: 312263-49-3
M. Wt: 152.2
InChI Key:
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Description

2-Ethoxypyrimidine-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C7H8N2O2. It features a pyrimidine ring substituted with an ethoxy group at the 2-position and an aldehyde group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxypyrimidine-5-carbaldehyde typically involves the reaction of ethoxyacetaldehyde with a suitable pyrimidine precursor under controlled conditions. One common method involves the condensation of ethoxyacetaldehyde with 2-aminopyrimidine, followed by oxidation to form the aldehyde group at the 5-position. The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize costs while ensuring high product quality. The use of advanced catalytic systems and optimized reaction parameters are crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxypyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxypyrimidine-5-carbaldehyde is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethoxypyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxypyrimidine-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethoxy and aldehyde groups on the pyrimidine ring allows for versatile chemical modifications and applications in various fields .

Properties

CAS No.

312263-49-3

Molecular Formula

C7H8N2O2

Molecular Weight

152.2

Purity

95

Origin of Product

United States

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